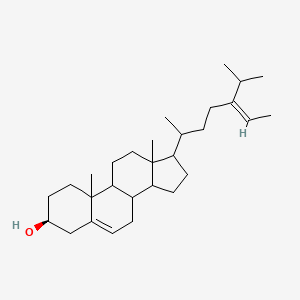

Stigmasta-5,24(28)-dien-3beta-ol, (Z)-

Description

Contextualization within Natural Product Chemistry and Sterol Research

Phytosterols (B1254722) are vital components of plant cell membranes, where they play a crucial role in regulating membrane fluidity and permeability, analogous to the function of cholesterol in animal cells. mdpi.com These naturally occurring compounds are abundant in various plant-based foods, including fruits, vegetables, nuts, and seeds. nih.gov The study of phytosterols is a significant area within natural product chemistry, driven by their diverse biological activities and their potential applications in various fields. cdnsciencepub.comnih.gov

Sterol research, as a broader field, investigates the biosynthesis, function, and metabolism of these essential lipids in all eukaryotic organisms. nih.gov While animals primarily synthesize cholesterol, photosynthetic organisms produce a complex mixture of phytosterols. nih.gov The structural diversity of phytosterols, particularly in the side chain, is a key area of investigation, as these variations can lead to different biological effects.

Nomenclature and Stereochemical Considerations of (Z)-Stigmasta-5,24(28)-dien-3beta-ol (Isofucosterol)

The systematic name for isofucosterol is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol. nih.gov However, it is more commonly referred to by its semi-systematic name, (Z)-Stigmasta-5,24(28)-dien-3beta-ol. This name indicates a stigmastane (B1239390) skeleton with a hydroxyl group at the 3-beta position and double bonds at the C-5 and C-24(28) positions. nih.gov

A critical aspect of isofucosterol's identity is its stereochemistry. The "(Z)-" designation in its name refers to the configuration of the double bond at C-24(28). This makes isofucosterol the Z-isomer of fucosterol (B1670223), which has an E-configuration at the same double bond. google.com This seemingly minor difference in stereochemistry can have significant implications for the molecule's biological activity and its interactions with other molecules. Isofucosterol is also known by several synonyms, including delta5-avenasterol and 29-isofucosterol. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C29H48O |

|---|---|

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(3S)-10,13-dimethyl-17-[(Z)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20?,23-,24?,25?,26?,27?,28?,29?/m0/s1 |

InChI Key |

OSELKOCHBMDKEJ-VFZHZRQBSA-N |

Isomeric SMILES |

C/C=C(/CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CC[C@@H](C4)O)C)C)\C(C)C |

Canonical SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Synonyms |

(24E)-24-N-propylidenecholesterol 24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol 24Z-ethylidenecholest-5-en-3B-ol 28-isofucosterol delta(5)-avenasterol fucosterol fucosterol, (3beta)-isomer fucosterol, 28-(14)C-labeled cpd, (E)-isomer stigmasta-5,24-dien-3 beta-ol |

Origin of Product |

United States |

Natural Occurrence and Distribution of Z Stigmasta 5,24 28 Dien 3beta Ol

Terrestrial Plant Sources

Isofucosterol is a common phytosterol found in a variety of terrestrial plants. frontiersin.org It is recognized as an essential nutrient for certain pollen-feeding insects, such as bees, highlighting its ecological significance. google.comroyalsocietypublishing.org

(Z)-Stigmasta-5,24(28)-dien-3beta-ol has been identified in numerous plant families. Research indicates its presence in the pollen or tissues of species within families such as Solanaceae (nightshades), Poaceae (grasses), and Fabaceae (legumes), among others. google.com Specific examples of its documented occurrence are detailed in the table below.

Table 1: Documented Terrestrial Plant Sources of (Z)-Stigmasta-5,24(28)-dien-3beta-ol

| Botanical Family | Species | Common Name |

| Solanaceae | Solanum tuberosum nih.gov | Potato |

| Cucurbitaceae | Cucurbita maxima wisdomlib.org | Squash/Pumpkin |

| Equisetaceae | Equisetum arvense nih.gov | Field Horsetail |

| Fabaceae | Pisum sativum nih.gov | Pea |

The concentration of (Z)-Stigmasta-5,24(28)-dien-3beta-ol varies significantly across different parts of a plant and throughout its life cycle. nih.gov Studies on Pisum sativum (pea) have shown that the highest levels of this compound are found in tissues with rapidly dividing cells, such as young seeds and flower buds. nih.gov As a precursor to other sterols like sitosterol (B1666911), its concentration tends to decrease as tissues mature. nih.gov For instance, a significant drop in isofucosterol levels is observed in mature pea seeds compared to immature ones. nih.gov In contrast, fully differentiated organs like leaves tend to have lower levels of isofucosterol and higher concentrations of its derivatives, such as stigmasterol (B192456). nih.gov This dynamic distribution suggests a coordinated regulation of sterol biosynthesis enzymes during plant development. nih.gov

The identification and measurement of (Z)-Stigmasta-5,24(28)-dien-3beta-ol in plant extracts involve sophisticated analytical techniques. The process typically begins with extraction from the plant matrix, which can be achieved using methods like Soxhlet extraction or maceration with organic solvents. researchgate.netcore.ac.uk For quantitative analysis, a saponification step is often employed to hydrolyze any sterol esters into free sterols, providing a concentrated fraction for easier analysis. core.ac.uk

The primary methods for both qualitative and quantitative determination are chromatographic. researchgate.net Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a common and powerful technique for identifying and quantifying total phytosterols (B1254722), including isofucosterol, after appropriate sample preparation. researchgate.netnist.gov High-Performance Liquid Chromatography (HPLC), often with UV detection, is another widely used method for analyzing phytosterols. thepharmajournal.com For instance, reversed-phase HPLC can separate a mixture of phytosterol standards within minutes. thepharmajournal.com More advanced methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used, sometimes eliminating the need for derivatization, which simplifies sample processing. mdpi.com

Fungal Sources

While ergosterol (B1671047) is generally considered the principal sterol in fungi, other phytosterols, including isofucosterol, can also be present. nih.govmdpi.com Some fungi, particularly those used as food or in traditional medicine, have been analyzed for their sterol content.

Table 2: Documented Fungal Sources of (Z)-Stigmasta-5,24(28)-dien-3beta-ol

| Fungal Species | Common Name | Note |

| Lentinula edodes | Shiitake Mushroom | Isolated along with other sterols. nih.gov |

| Tricholoma matsutake | Matsutake Mushroom | Identified as part of its sterol constituents. nih.gov |

Marine Organism Sources

The marine environment is a rich source of diverse sterols, and (Z)-Stigmasta-5,24(28)-dien-3beta-ol is no exception. marineagronomy.org It has been identified in various marine life forms, particularly algae.

The sterol composition in algae can be quite distinct; for example, fucosterol (B1670223) is often dominant in brown algae (Phaeophyta), while cholesterol is characteristic of red algae (Rhodophyta). marineagronomy.org Green algae (Chlorophyta) often exhibit a more complex and heterogeneous mixture of sterols, which can include 28-isofucosterol. nih.govmarineagronomy.org This compound has also been isolated from marine invertebrates, which typically acquire sterols from their diet, such as phytoplankton. researchgate.net

Table 3: Documented Marine Organism Sources of (Z)-Stigmasta-5,24(28)-dien-3beta-ol

Presence in Algal Species and Marine Diatoms

(Z)-Stigmasta-5,24(28)-dien-3beta-ol, or isofucosterol, is found in various marine primary producers, including both macroalgae and microalgae. Its distribution, however, is not uniform across all algal groups.

Green algae (Chlorophyta) are recognized as a source of a diverse array of sterols, with some species containing 28-isofucosterol. nih.gov The sterol composition in green algae can be quite varied and complex, with isofucosterol being one of several phytosterols identified. marineagronomy.orgnih.gov Research has also pointed to the presence of isofucosterol in the fossilized remains of Neoproterozoic green algae. researchgate.net

Among the microalgae, marine diatoms (Bacillariophyta) have been identified as producers of isofucosterol. The diatom species Thalassiosira pseudonana has been shown to produce both fucosterol and isofucosterol. researchgate.netresearchgate.net The production of isofucosterol in some microalgae appears to be influenced by the growth phase, with synthesis occurring during the stationary phase. dal.ca While fucosterol is often the more dominant isomer in many diatoms, the co-occurrence of isofucosterol is a significant finding. researchgate.net The sterol content in microalgae can be influenced by environmental factors such as light intensity, which can affect the concentration of specific sterols like isofucosterol. nih.gov

Table 1: Documented Presence of (Z)-Stigmasta-5,24(28)-dien-3beta-ol in Algal and Diatom Species

| Phylum | Species/Group | Common Name | Finding | Reference(s) |

|---|---|---|---|---|

| Chlorophyta | Green Algae | Contains 28-isofucosterol as part of a complex sterol mixture. | marineagronomy.orgnih.gov | |

| Bacillariophyta | Thalassiosira pseudonana | Marine Diatom | Produces both fucosterol and isofucosterol. | researchgate.netresearchgate.net |

| Various | Microalgae | Isofucosterol synthesis noted in the stationary growth phase. | dal.ca |

Isolation from Marine Invertebrates (e.g., Sponges)

Marine invertebrates, particularly sponges (phylum Porifera), are well-known for their diverse and often unique sterol profiles. nih.gov While a vast array of sterols have been isolated from sponges, the direct isolation of (Z)-Stigmasta-5,24(28)-dien-3beta-ol is less commonly reported than its E-isomer, fucosterol, or other related sterols.

The sterol composition of sponges is often a reflection of their diet, which includes phytoplankton, and symbiotic relationships with microorganisms. Therefore, the presence of isofucosterol in sponges is likely derived from the consumption of algae and diatoms that synthesize this compound. While direct isolation reports are limited, the analysis of sponge sterols often reveals complex mixtures that could contain isofucosterol. For instance, research on the sponge Topsentia ophiraphidites led to the isolation of other structurally related stigmastane-type sterols. nih.gov The intricate nature of sterol mixtures in these organisms often requires sophisticated analytical techniques for the separation and identification of individual isomers like isofucosterol.

Table 2: Related Sterol Findings in Marine Sponges

| Phylum | Species | Common Name | Finding | Reference(s) |

|---|---|---|---|---|

| Porifera | Topsentia ophiraphidites | Marine Sponge | Isolation of other stigmastane-type sterol derivatives. | nih.gov |

| Porifera | General | Marine Sponges | Known to contain complex mixtures of sterols, often derived from their diet of marine microorganisms. | nih.gov |

Biosynthesis and Metabolic Pathways of Stigmasta 5,24 28 Dien 3beta Ol

Sterol Biosynthesis Pathways in Producing Organisms

In higher plants, the journey to Stigmasta-5,24(28)-dien-3beta-ol, (Z)- and other phytosterols (B1254722) begins with the cyclization of 2,3-oxidosqualene. researchgate.netnih.gov Unlike in animals and fungi where this precursor is converted to lanosterol (B1674476), in plants, the enzyme cycloartenol (B190886) synthase (CAS) catalyzes its cyclization to cycloartenol. nih.govmdpi.com This fundamental difference sets the stage for the unique sterol profiles observed in the plant kingdom. nih.gov

From cycloartenol, the pathway involves a series of modifications including demethylations, isomerizations, and alkylations of the side chain. nih.govresearchgate.net Plants have evolved two distinct S-adenosyl-L-methionine (AdoMet):sterol C-methyltransferase (SMT) enzymes, SMT1 and SMT2, which are responsible for the addition of methyl groups at the C-24 position, leading to the characteristic C28 and C29 phytosterols. researchgate.netnih.gov The biosynthesis of C29 sterols, such as Stigmasta-5,24(28)-dien-3beta-ol, (Z)-, is a result of two sequential methylation events. nih.gov While the cycloartenol-based pathway is predominant, some evidence suggests a parallel, minor pathway involving lanosterol may also exist in plants like Arabidopsis. nih.gov

Side Chain Alkylation: Introduction of methyl groups at C-24.

Demethylation at C-4 and C-14: Removal of methyl groups from the sterol nucleus.

Isomerization and Reduction: Modification of double bonds within the sterol rings and side chain.

The production of Stigmasta-5,24(28)-dien-3beta-ol, (Z)- is a clear indicator of a functional and complete phytosterol pathway, branching off to create specific structural sterols.

Enzymatic Conversions and Precursor Incorporation

The formation of Stigmasta-5,24(28)-dien-3beta-ol, (Z)- is dependent on the precise action of several key enzymes that recognize and modify specific precursor molecules.

The first critical step in diversifying the sterol side chain is catalyzed by Sterol C-24 Methyltransferase 1 (SMT1) . This enzyme transfers a methyl group from S-adenosyl-L-methionine (AdoMet) to the C-24 of cycloartenol, forming 24-methylenecycloartanol. researchgate.netbiorxiv.org This reaction is a committed step towards the synthesis of 24-alkylated sterols. nih.gov

Following a series of modifications to the sterol nucleus, including the opening of the cyclopropane (B1198618) ring by cyclopropyl (B3062369) sterol isomerase (CPI) and demethylations, the intermediate 24-methylenelophenol is formed. nih.govmdpi.com This molecule serves as the direct precursor for the second methylation step.

The key enzyme at this juncture is Sterol C-24 Methyltransferase 2 (SMT2) . SMT2 catalyzes the second methyl transfer from AdoMet to the C-28 of 24-methylenelophenol, creating the ethylidene group at C-24 and yielding 24-ethylidenelophenol . mdpi.comuniprot.org This reaction represents a crucial branch point in phytosterol biosynthesis, directing the carbon flux towards the production of C29 sterols like β-sitosterol and stigmasterol (B192456), for which Stigmasta-5,24(28)-dien-3beta-ol, (Z)- is an important intermediate. researchgate.netmdpi.commdpi.com Subsequent enzymatic reactions, including desaturation at C-5, lead to the final structure of isofucosterol.

| Enzyme | Precursor Substrate | Product | Role in Pathway |

|---|---|---|---|

| Cycloartenol Synthase (CAS) | 2,3-Oxidosqualene | Cycloartenol | Initiates the phytosterol pathway in plants. mdpi.com |

| Sterol C-24 Methyltransferase 1 (SMT1) | Cycloartenol | 24-Methylene-cycloartanol | Catalyzes the first methylation at C-24. researchgate.net |

| Sterol C-24 Methyltransferase 2 (SMT2) | 24-Methylenelophenol | 24-Ethylidenelophenol | Catalyzes the second methylation, creating the C-24 ethylidene group. mdpi.comuniprot.org |

Stereospecificity of Delta-24(28) Double Bond Formation

The formation of the ethylidene double bond at the C-24(28) position can result in two different geometric isomers: (Z) or (E). Stigmasta-5,24(28)-dien-3beta-ol, (Z)- is specifically the (Z)-isomer, also known as isofucosterol. nih.govnist.gov Its geometric isomer is fucosterol (B1670223), the (E)-isomer. The stereochemical outcome of this reaction is strictly controlled by the SMT2 enzyme.

Research indicates that the stereochemistry of the final product is dependent on the organism and the specific SMT2 enzyme it possesses. Higher plants predominantly synthesize isofucosterol (the Z-isomer), whereas many algae produce fucosterol (the E-isomer), pointing to an evolutionary divergence in the SMT2 enzyme's catalytic mechanism. nih.gov

The mechanism of the second methyl transfer by SMT2 involves an attack on the C-28 of the 24-methylene group of the substrate, 24-methylenelophenol. The stereospecificity arises from how the enzyme orients the substrate in its active site and the subsequent proton elimination to form the double bond. Studies on the SMT2 from Arabidopsis thaliana support an anti-mechanism for the C1-transfer reaction. nih.gov This precise enzymatic control ensures the formation of the double bond with the (Z)-configuration, leading to the synthesis of isofucosterol. This stereochemical specificity is crucial, as the different shapes of the (Z) and (E) isomers can affect their incorporation into cell membranes and their suitability as precursors for other metabolites.

| Common Name | Systematic Name | Configuration | Typical Producing Organisms |

|---|---|---|---|

| Isofucosterol | Stigmasta-5,24(28)-dien-3beta-ol, (Z)- | Z | Higher Plants nih.gov |

| Fucosterol | Stigmasta-5,24(28)-dien-3beta-ol, (E)- | E | Algae nih.gov |

Isolation and Purification Methodologies for Z Stigmasta 5,24 28 Dien 3beta Ol

Extraction Techniques from Biological Matrices

The initial step involves extracting the total lipid content from the biomass. The choice of extraction method is critical and depends on factors such as the nature of the biological matrix, the stability of the target compound, and the desired scale of the extraction. Both conventional and modern techniques are employed. mdpi.comcore.ac.uk

A crucial preparatory step often preceding or following extraction is saponification . This process involves hydrolyzing steryl esters, which are abundant in many plant and algal tissues, into free sterols using an alcoholic solution of a strong base like potassium hydroxide (B78521) (KOH). mdpi.comcore.ac.uk This step concentrates the free sterol fraction, simplifying subsequent purification. However, care must be taken as elevated temperatures during saponification can risk degrading heat-sensitive compounds. mdpi.com

Conventional Extraction Methods:

Soxhlet Extraction: This is a widely used laboratory-scale technique that involves the continuous washing of the dried and powdered biological material with an organic solvent. core.ac.ukresearchgate.net Solvents such as n-hexane, petroleum ether, or dichloromethane (B109758) are commonly used for phytosterol extraction. core.ac.ukresearchgate.net While effective, this method can be time-consuming and requires large volumes of organic solvents. researchgate.net

Maceration: A simpler method where the powdered biomass is soaked in a suitable solvent at room temperature with agitation. core.ac.ukresearchgate.net It is cost-effective and suitable for heat-sensitive compounds, but often results in lower extraction efficiency and longer extraction times compared to other methods. researchgate.net

Modern Extraction Methods:

Ultrasonic-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to induce cavitation, disrupting cell walls and enhancing the release of intracellular components into the solvent. researchgate.net UAE can significantly reduce extraction time and improve yield.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. It has been shown to be efficient for extracting phytosterols (B1254722) like fucosterol (B1670223), achieving high yields in very short times. mdpi.com

The selection of the extraction solvent is paramount. For instance, a 70% ethanol (B145695) extract of the brown alga Desmarestia tabacoides was found to yield a high content of fucosterol, the (E)-isomer of the target compound. researchgate.net Chloroform-methanol mixtures are also commonly employed for total lipid extraction from seaweeds. nih.gov

Table 1: Comparison of Extraction Techniques for Phytosterols

| Technique | Principle | Typical Solvents | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with hot solvent. | n-Hexane, Petroleum Ether, Ethanol | High extraction efficiency. | Time-consuming, large solvent volume, potential thermal degradation. | core.ac.ukresearchgate.net |

| Maceration | Soaking material in solvent at room temperature. | Ethanol, Methanol (B129727) | Simple, cost-effective, suitable for thermolabile compounds. | Low efficiency, long extraction time. | core.ac.ukresearchgate.net |

| Ultrasonic-Assisted Extraction (UAE) | High-frequency sound waves cause cell wall disruption. | Ethanol, Chloroform (B151607) | Reduced time, increased yield. | Requires specialized equipment. | researchgate.net |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent to accelerate extraction. | Ethanol | Rapid, efficient, high yields. | Requires specialized equipment. | mdpi.com |

Chromatographic Separation Strategies

Following extraction and saponification, the resulting unsaponifiable matter is a complex mixture of sterols, hydrocarbons, and other lipids. Chromatography is the cornerstone for isolating and purifying (Z)-Stigmasta-5,24(28)-dien-3beta-ol from this mixture. The separation is particularly challenging due to the presence of its geometric isomer and other structurally similar phytosterols like β-sitosterol and campesterol (B1663852). nih.gov

Normal-phase chromatography (NPC) is often used as an initial clean-up and fractionation step. mdpi.combiotage.com In NPC, a polar stationary phase (e.g., silica (B1680970) gel) is used with a non-polar mobile phase (e.g., hexane-ethyl acetate (B1210297) mixtures). phenomenex.comresearchgate.net

This technique effectively separates lipids into classes based on polarity. researchgate.net For instance, in column chromatography using a silica gel stationary phase, steryl esters, which are non-polar, will elute first with a non-polar solvent like hexane (B92381). The more polar free sterols, including (Z)-Stigmasta-5,24(28)-dien-3beta-ol, are retained more strongly and require a more polar mobile phase, such as a mixture of hexane and ethyl acetate, for elution. nih.gov This step is crucial for removing less polar contaminants and enriching the free sterol fraction before proceeding to more selective purification methods. mdpi.com

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for the fine separation and quantification of individual phytosterols, including the critical separation of geometric isomers like (Z)- and (E)-Stigmasta-5,24(28)-dien-3-ol. mdpi.com In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 alkyl chains bonded to silica), and the mobile phase is polar (e.g., mixtures of acetonitrile (B52724), methanol, and water). mdpi.comnih.gov

The separation of sterol isomers is notoriously difficult due to their similar structures and physicochemical properties. nih.gov However, the subtle differences in their three-dimensional shapes can be exploited by specific RP-HPLC columns. C18 columns are generally favored over C8 for phytosterol separation due to the longer alkyl chain providing enhanced hydrophobic interactions, which improves retention and resolution. mdpi.com Specialized columns, such as those with phenyl or embedded polar groups, can offer unique selectivity for isomers by introducing additional interaction mechanisms like π-π interactions. globalresearchonline.netwelch-us.comnacalai.com

For example, a study on the separation of major phytosterols achieved good resolution on a C18 column using an isocratic mobile phase of acetonitrile and methanol (80:20, v/v). researchgate.net While this study focused on other sterols, the conditions provide a baseline for developing methods for isofucosterol. The separation of steryl glucoside isomers has been successfully achieved on C18 UPLC columns using a methanol/water gradient, demonstrating the capability of this stationary phase for resolving structurally similar compounds. researchgate.net

Table 2: Exemplary RP-HPLC Conditions for Phytosterol Separation

| Column | Mobile Phase | Flow Rate | Detection | Application | Reference(s) |

|---|---|---|---|---|---|

| Symmetry C18 | Acetonitrile:Methanol (80:20, v/v) | 1.0 mL/min | PDA (210 nm) | Separation of β-sitosterol, campesterol, stigmasterol (B192456). | researchgate.net |

| C18 core-shell | Methanol/water gradient with 0.1% formic acid | Not specified | MS/MS | Analysis of 62 sterols, oxysterols, and secosteroids. | nih.govresearchgate.net |

| COSMOSIL 5PYE (Pyrenylethyl) | Methanol:Water (95:5) | 1.0 mL/min | UV (210 nm) | Separation of cholesterol, stigmasterol, campesterol, sitosterol (B1666911) via π-π interactions. | nacalai.com |

Thin-layer chromatography (TLC) is an indispensable tool in the isolation process, primarily for qualitative analysis and monitoring the progress of purification. adrona.lv It is a rapid, simple, and cost-effective method to check the composition of fractions obtained from column chromatography. farmaciajournal.com

A silica gel plate (the stationary phase) is spotted with the sample and developed in a chamber containing a solvent system (the mobile phase), typically a mixture like hexane:acetone (8:2). ijasrm.com After development, the separated compounds appear as spots. These spots can be visualized under UV light (if they are UV-active) or by spraying with a corrosive or color-forming reagent, such as 50% sulfuric acid, which produces characteristic colors for different sterols. ijasrm.com

By comparing the retention factor (Rf) values of the spots in the sample to those of authentic standards run on the same plate, one can tentatively identify the compounds present in a given fraction. adrona.lv This allows for the pooling of fractions containing the target compound for further purification. In some cases, preparative TLC (PTLC), which uses thicker silica gel plates, can be used to isolate milligram quantities of a compound by scraping the corresponding band from the plate and eluting the compound with a suitable solvent. ijasrm.com

Advanced Purification Protocols and Yield Optimization

To achieve high purity and optimize the yield of (Z)-Stigmasta-5,24(28)-dien-3beta-ol, advanced and often combined purification protocols are necessary.

Solvent Crystallization: This is a classic purification technique used to purify phytosterols from an enriched fraction. nih.gov The principle relies on the differential solubility of the compounds in a specific solvent at a given temperature. By dissolving the sterol mixture in a suitable hot solvent (e.g., methanol or ethanol) and then allowing it to cool slowly, the less soluble compounds will crystallize out first, leaving more soluble impurities in the solution. nih.gov This process can be repeated (recrystallization) to achieve higher purity.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a sophisticated, support-free liquid-liquid partition chromatography technique that is highly effective for separating and purifying natural products. globalresearchonline.netwikipedia.org It eliminates irreversible adsorption onto a solid support, leading to high recovery rates. wikipedia.org In HSCCC, a two-phase solvent system is used, with one phase acting as the stationary phase, held in place by a strong centrifugal field, while the other mobile phase is pumped through it. aocs.org

The selection of the solvent system is critical and is based on the partition coefficient (K) of the target compound. aocs.org HSCCC has been successfully used to purify fucosterol from marine algae with a purity of over 97%. nih.gov A similar approach could be optimized for its (Z)-isomer. For instance, a two-phase solvent system of n-heptane:methanol was used to purify fucosterol with high purity. nih.gov The versatility of HSCCC allows for the separation of closely related compounds, making it an excellent candidate for the final purification step of (Z)-Stigmasta-5,24(28)-dien-3beta-ol. globalresearchonline.netpan.olsztyn.pl

Chemical Synthesis and Derivatization of Stigmasta 5,24 28 Dien 3beta Ol

Total Chemical Synthesis Approaches for the Sterol Core

The de novo total synthesis of complex sterols is a monumental undertaking that has been achieved for cornerstone molecules like cholesterol. The landmark total syntheses of cholesterol by Robert Burns Woodward and Robert Robinson in the early 1950s established fundamental strategies for constructing the tetracyclic sterol nucleus. wikipedia.org These routes involve numerous steps to assemble the fused ring system and install the correct stereochemistry at multiple chiral centers.

However, a dedicated total synthesis of Stigmasta-5,24(28)-dien-3beta-ol, (Z)- has not been a primary focus of the scientific community. This is largely due to two factors:

Precursor Availability: Phytosterols (B1254722) such as stigmasterol (B192456) and sitosterol (B1666911) are readily available and inexpensive bulk materials isolated from plant oils, providing a structurally advanced starting point for chemical modification.

Therefore, the synthetic community has leveraged these natural precursors, focusing efforts on the efficient chemical modification of the sterol side chain rather than the construction of the core itself.

Semi-synthetic Transformations from Related Phytosterols (e.g., Stigmasterol)

Semi-synthesis from abundant, structurally related phytosterols is the most practical and widely employed approach for obtaining Stigmasta-5,24(28)-dien-3beta-ol and its analogues. Stigmasterol is an ideal starting material due to the pre-existing double bond in its side chain (at C22), which provides a chemical handle for cleavage and subsequent elaboration.

A common semi-synthetic strategy involves the following key transformations:

Protection of the 3β-hydroxyl group: The hydroxyl group at the C-3 position is typically protected, often as an acetate (B1210297) ester, to prevent interference in subsequent steps.

Oxidative Cleavage of the Side Chain: The C22-C23 double bond of the stigmasterol side chain is cleaved to yield a C-22 aldehyde. Ozonolysis is a standard method for this transformation, producing the key intermediate, 3β-acetoxy-bisnorchol-5-en-22-al.

Side Chain Construction: The final ethylidene moiety is installed using a Wittig reaction on the C-22 aldehyde. The choice of the phosphorane is critical for achieving the desired stereochemistry of the C24(28) double bond.

Table 1: Key Reactions in the Semi-synthesis of Stigmasta-5,24(28)-dien-3beta-ol from Stigmasterol

| Step | Reaction Type | Reactant(s) | Key Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Protection | Stigmasterol, Acetic Anhydride (B1165640) | 3β-acetoxystigmasta-5,22-diene | Protects the C3-hydroxyl group. |

| 2 | Oxidative Cleavage | 3β-acetoxystigmasta-5,22-diene, Ozone (O₃) | 3β-acetoxy-bisnorchol-5-en-22-al | Shortens the side chain to create an aldehyde handle. |

| 3 | Olefination (Wittig) | 3β-acetoxy-bisnorchol-5-en-22-al, Phosphonium (B103445) Ylide | 3β-acetoxy-stigmasta-5,24(28)-diene | Constructs the target C24(28) double bond. |

Stereoselective Synthesis of (Z)-Isomer and Analogues

The critical step in the semi-synthetic route is controlling the geometry of the newly formed C24(28) double bond. The target compound is the (Z)-isomer, also known as isofucosterol. Its geometric isomer, the (E)-isomer, is known as fucosterol (B1670223). Achieving high stereoselectivity in the Wittig reaction is paramount.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions:

(Z)-Selectivity: To favor the formation of the (Z)-isomer, an unstabilized or semi-stabilized phosphonium ylide is typically used. The reaction is run under salt-free conditions, often using strong, non-coordinating bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) to deprotonate the phosphonium salt. The formation of a cis-oxaphosphetane intermediate under these kinetic conditions leads preferentially to the (Z)-alkene. For the synthesis of the (Z)-fucosterol side chain, an ethyltriphenylphosphonium salt would be reacted with the C-22 aldehyde.

(E)-Selectivity: Conversely, the use of stabilized ylides (e.g., those with an adjacent carbonyl group) or the Schlosser modification (involving addition of a second equivalent of base and a proton source) would favor the (E)-isomer.

The ability to selectively synthesize either the (Z) or (E) isomer is crucial for creating specific analogues for biological testing and structure-activity relationship studies.

Preparation of Chemically Modified Derivatives for Structure-Activity Studies

To explore the biological functions of Stigmasta-5,24(28)-dien-3beta-ol, researchers prepare a variety of chemically modified derivatives. These modifications typically target the reactive sites of the molecule: the C-3 hydroxyl group and the double bonds in the B-ring and the side chain.

Esterification: The 3β-hydroxyl group is readily esterified to produce derivatives with altered polarity and bioavailability. A common method involves reacting the sterol with an acid anhydride or acyl chloride in the presence of a base like pyridine. For instance, fucosterol is converted to fucosterol acetate using acetic anhydride. mdpi.com This modification is often used as a protective strategy during multi-step syntheses or to generate active compounds. mdpi.com

Oxidation: The sterol nucleus and side chain can be oxidized at several positions.

Oxidation of the 3β-hydroxyl group: The secondary alcohol at C-3 can be oxidized to a ketone using standard reagents such as Jones reagent (CrO₃/H₂SO₄), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane. This reaction yields the corresponding 3-keto derivative, stigmasta-5,24(28)-dien-3-one (fucosterone).

Oxidation of the Double Bonds: The double bonds are susceptible to oxidation. The C24(28) double bond in the side chain can be converted to an epoxide, forming fucosterol-24,28-epoxide. nih.gov This epoxide has been identified as a metabolic intermediate in some organisms. nih.gov Theoretical studies suggest that the C7 position of the Δ⁵-sterol nucleus is also a primary site for oxidative attack under free-radical conditions. sonar.ch

The double bond in the side chain of Stigmasta-5,24(28)-dien-3beta-ol is prone to migration under acidic conditions. Treatment of (Z)-fucosterol with acid can catalyze the isomerization of the C24(28) double bond, leading to a mixture of isomers. nih.govuaeu.ac.ae This rearrangement underscores the molecule's sensitivity to acidic environments.

The major products of this acid-catalyzed rearrangement include:

Geometric Isomerization: The (Z)-isomer epimerizes to the more thermodynamically stable (E)-isomer, Δ⁵-avenasterol.

Positional Isomerization: The double bond migrates to other positions in the side chain, forming Δ⁵,²³-stigmastadienols and Δ⁵,²⁴⁽²⁵⁾-stigmastadienol. nih.govuaeu.ac.ae

This reactivity is a critical consideration during chemical synthesis and extraction procedures, as unintended isomerization can lead to a complex mixture of products. uaeu.ac.ae

Table 2: Products of Acid-Catalyzed Rearrangement of (Z)-Fucosterol

| Product Name | Structural Change | Isomer Type |

|---|---|---|

| Δ⁵-Avenasterol | Isomerization of C24(28) double bond from Z to E geometry. | Geometric Isomer |

| Δ⁵,²³-Stigmastadienol | Migration of the side chain double bond from C24(28) to C23. | Positional Isomer |

Biological Activities and Mechanistic Investigations of Z Stigmasta 5,24 28 Dien 3beta Ol and Its Derivatives in Vitro and in Silico Studies

Antioxidant Activity Research

In Vitro Radical Scavenging Assays and Mechanisms

The antioxidant potential of (Z)-Stigmasta-5,24(28)-dien-3beta-ol, also known as isofucosterol, and its related phytosterols (B1254722) has been explored through various in vitro assays that measure their ability to neutralize unstable free radicals. The most common methods employed are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov These assays are based on the principle that an antioxidant compound will donate a hydrogen atom to the stable radical, causing a color change that can be measured spectrophotometrically. nih.govnih.gov The DPPH assay utilizes a stable free radical that is neutralized by antioxidants, while the ABTS assay measures the quenching of a blue-green radical cation that can be scavenged by both hydrophilic and lipophilic antioxidants. researchgate.net

While specific data on the (Z)- isomer is limited, research on its stereoisomer, fucosterol (B1670223), provides insight into the potential radical scavenging activity. In one study, fucosterol demonstrated dose-dependent scavenging of DPPH radicals. researchgate.net At a concentration of 100 μg/mL, fucosterol inhibited DPPH radicals by 8%, and at 250 μg/mL, the inhibition increased to 16%. researchgate.net This activity, although moderate compared to the positive control, arbutin, confirms the radical scavenging capability of the fucosterol structure. researchgate.net Similarly, other related phytosterols, such as stigmasterol (B192456), have also shown antioxidant properties in DPPH assays, suggesting this is a characteristic activity of this class of compounds. nih.gov The mechanism for this scavenging activity is attributed to the ability of the phytosterol molecule to donate a hydrogen atom, thereby stabilizing the free radical. nih.gov

Table 1: In Vitro DPPH Radical Scavenging Activity of Fucosterol

| Compound | Concentration (μg/mL) | % DPPH Radical Inhibition |

| Fucosterol | 100 | 8% |

| Fucosterol | 250 | 16% |

| Arbutin (Control) | 100 | 13% |

| Arbutin (Control) | 250 | 25% |

| Data derived from a study on fucosterol, a stereoisomer of (Z)-Stigmasta-5,24(28)-dien-3beta-ol. researchgate.net |

Cellular Antioxidant Defense System Modulation

Beyond direct radical scavenging, (Z)-Stigmasta-5,24(28)-dien-3beta-ol may exert antioxidant effects by modulating endogenous cellular defense mechanisms. A primary pathway involved in cellular protection against oxidative stress is the Nuclear factor-erythroid-2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Under normal conditions, Nrf2 is held in the cytoplasm by a repressor protein. youtube.com Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. youtube.commdpi.com This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com

Many natural bioactive compounds have been identified as activators of the Nrf2 pathway, representing a promising strategy for mitigating oxidative stress-related conditions. nih.govmdpi.com For instance, phytochemicals have been shown in in vitro models, such as HepG2 cells, to upregulate Nrf2-dependent genes, leading to enhanced cellular defense against oxidative insults. researchgate.net While direct studies demonstrating the effect of isofucosterol on the Nrf2 pathway are not extensively available, research on other phytosterols and natural compounds suggests this is a plausible mechanism of action. nih.govresearchgate.net The activation of this pathway would lead to an increased synthesis of the body's own antioxidant enzymes, providing a more sustained and potent defense against reactive oxygen species compared to direct scavenging alone. mdpi.com

Anti-inflammatory Effects

In Vitro Inhibition of Inflammatory Mediators and Pathways

Phytosterols, as a class, have demonstrated significant anti-inflammatory properties in various non-clinical in vitro models. These studies often utilize macrophage cell lines, such as RAW264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. nih.gov Research on stigmasterol, a structurally similar phytosterol, has shown that it can effectively reduce the expression of key pro-inflammatory mediators. nih.gov In studies involving rat chondrocytes stimulated with interleukin-1β (IL-1β), treatment with stigmasterol led to a marked decrease in the expression of inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6). nih.gov

Furthermore, the anti-inflammatory mechanism of these compounds involves the inhibition of critical signaling pathways. Stigmasterol has been shown to block the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.gov The inhibition of NF-κB activation prevents the transcription of these inflammatory mediators, thereby dampening the inflammatory cascade. nih.gov Additionally, studies on a range of phytosterols have revealed their ability to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and the activity of cyclooxygenase-2 (COX-2) by inhibiting the Extracellular signal-regulated kinase (ERK) pathway. nih.gov

Table 2: In Vitro Anti-inflammatory Effects of Related Phytosterols

| Phytosterol | Cell Model | Stimulant | Inhibited Mediators/Pathways |

| Stigmasterol | Rat Chondrocytes | IL-1β | iNOS, IL-6, NF-κB Pathway |

| β-Sitosterol, Stigmasterol, Campesterol (B1663852) | RAW264.7 Macrophages | LPS | NO, TNF-α, COX-2, iNOS, p-ERK |

| Data compiled from studies on phytosterols structurally related to (Z)-Stigmasta-5,24(28)-dien-3beta-ol. nih.govnih.gov |

Modulation of Lipid Metabolism

Investigation of Cholesterol Metabolism Influence (non-clinical mechanistic studies)

(Z)-Stigmasta-5,24(28)-dien-3beta-ol belongs to the phytosterol family, compounds renowned for their influence on cholesterol metabolism. Non-clinical mechanistic studies indicate that phytosterols primarily exert their effects by interfering with cholesterol synthesis and uptake. unl.edu A central regulatory mechanism in cholesterol homeostasis is the Sterol Regulatory Element-Binding Protein (SREBP) pathway. reactome.org SREBPs are transcription factors that control the expression of genes involved in the synthesis of cholesterol and fatty acids. nih.gov

Specifically, SREBP-2 is a key regulator of genes in the cholesterol biosynthetic pathway, including 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase and HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. nih.govresearchgate.net When cellular sterol levels are low, SREBP-2 is transported from the endoplasmic reticulum to the Golgi apparatus, where it is cleaved and activated. reactome.orgresearchgate.net The activated form then enters the nucleus and stimulates the transcription of genes required for cholesterol production. researchgate.net In vitro studies on various phytosterols and phytochemical combinations have shown a downregulation of genes within the cholesterol biosynthesis pathway. researchgate.net For instance, studies on phytosterol stearates, including those derived from sitosterol (B1666911) and stigmasterol, have demonstrated beneficial reductions in free cholesterol concentrations in the liver in animal models. unl.edu This suggests a mechanism whereby phytosterols like isofucosterol could modulate the SREBP pathway, potentially leading to reduced activity of HMG-CoA reductase and a subsequent decrease in endogenous cholesterol synthesis. researchgate.netresearchgate.net

Interactions with Cellular Membranes and Protein Targets (e.g., Lipid X Receptors)

Sterols are fundamental components of cellular membranes, playing a critical role in modulating membrane dynamics and function. nih.gov (Z)-Stigmasta-5,24(28)-dien-3beta-ol, as a phytosterol, is an integral part of the cell membrane in organisms where it is present. nih.gov The interaction of phytosterols with phospholipids (B1166683), the primary building blocks of cell membranes, influences the physical properties of the membrane.

Studies on model membranes composed of various phospholipids have shown that phytosterols like β-sitosterol and stigmasterol, which are structurally similar to isofucosterol, generally increase the condensation and ordering of the membrane. nih.govresearchgate.net These plant sterols tend to have a higher affinity for phosphatidylcholines compared to phosphatidylethanolamines and interact more strongly with phospholipids that have longer, saturated hydrocarbon chains. nih.gov This interaction leads to a reorganization of the lipid headgroups and promotes hydrophobic interactions between the lipid acyl chains, resulting in a more rigid and stable membrane structure. researchgate.net The structure of the specific sterol influences the stability of these interactions, with cholesterol often forming the most stable complexes, followed by other phytosterols. nih.gov While isofucosterol is known to be a component of the cell membrane, detailed studies specifically characterizing its interactions with various phospholipid species are limited. nih.gov Furthermore, no specific research was identified detailing the interactions of (Z)-Stigmasta-5,24(28)-dien-3beta-ol with Lipid X Receptors.

Antiproliferative and Anticancer Mechanisms (In Vitro and Molecular Docking)

Phytosterols and their derivatives have been a subject of interest in cancer research for their potential to inhibit the growth of malignant cells. The mechanisms underlying these effects often involve cytotoxicity, induction of programmed cell death (apoptosis), and interference with cell cycle progression.

The cytotoxic potential of (Z)-Stigmasta-5,24(28)-dien-3beta-ol and its derivatives has been evaluated against several human cancer cell lines. Research on isofucosterol isolated from the green macroalga Ulva rigida included evaluation for its in vitro growth inhibition on MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) cell lines, though specific activity values were not detailed in the available literature. researchgate.net

Due to the limited direct data on isofucosterol, findings from its geometric isomer, fucosterol, and the closely related phytosterol, β-sitosterol, provide valuable insights. Fucosterol has demonstrated cytotoxicity against the HT-29 colon cancer cell line. semanticscholar.org Similarly, β-sitosterol has been shown to inhibit the growth of HT-29 cells. nih.govnih.gov No specific cytotoxic data for (Z)-Stigmasta-5,24(28)-dien-3beta-ol against the MOLT-4 human T-lymphoblastoid leukemia cell line were identified in the reviewed literature.

Table 1: Cytotoxic Activity of Stigmasta-5,24(28)-dien-3beta-ol Isomers and Related Phytosterols on Cancer Cell Lines

| Compound | Cell Line | Effect | Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| Fucosterol | HT-29 | Cytotoxicity | 70.41 µg/mL | semanticscholar.org |

| β-Sitosterol | HT-29 | 55% growth inhibition | 16 µM | nih.gov |

| β-Sitosterol | HT-29 | Growth inhibition | 8 and 16 µM | nih.gov |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Apoptosis is a crucial mechanism for eliminating cancerous cells. The role of (Z)-Stigmasta-5,24(28)-dien-3beta-ol in this process appears complex. Some evidence suggests it may have a protective role, as it has been found to reduce caspase 3 activity during apoptosis induced by oxidative stress and protect against amyloid-beta peptide-induced apoptosis. Conversely, a computational (in silico) study predicted that its isomer, fucosterol, has a high probability of inducing apoptosis. phcog.com

Experimental studies on related compounds provide further context. For instance, β-sitosterol has been demonstrated to inhibit the growth of HT-29 human colon cancer cells by activating the sphingomyelin (B164518) cycle, a signaling pathway that can lead to ceramide production and subsequent apoptosis. nih.gov Studies on other natural compounds have shown that they can induce cell cycle arrest in various cancer lines. Meroterpenoids isolated from Cystoseira usneoides induced G2/M phase arrest in HT-29 cells, while resveratrol (B1683913) caused S-phase blockade in MCF-7 cells, both leading to apoptosis. mdpi.comnih.gov These findings highlight potential pathways that could be investigated for isofucosterol and its derivatives.

Molecular docking is a computational technique used to predict how a small molecule, such as a phytosterol, might bind to a specific protein target. This method helps to elucidate potential mechanisms of action for anticancer compounds. The protein targets listed—Epidermal Growth Factor Receptor (EGFR), Progesterone Receptor (PR), Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase (PI3K), and Anaplastic Lymphoma Kinase (ALK)—are all critical in cancer cell proliferation, survival, and metastasis.

A review of the literature did not yield specific molecular docking studies for (Z)-Stigmasta-5,24(28)-dien-3beta-ol against these particular protein targets. However, research on its isomer, fucosterol, has provided relevant insights. Fucosterol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in cervical cancer cells, suggesting a potential interaction with PI3K or related proteins in that pathway. nih.gov The PI3K pathway is a key regulator of cell growth and survival, and its inhibition is a major goal in cancer therapy.

Table 2: Selected Cancer-Related Protein Targets for Potential In Silico Studies

| Protein Target | Abbreviation | Function in Cancer |

|---|---|---|

| Epidermal Growth Factor Receptor | EGFR | Promotes cell growth and proliferation. Overexpressed in many cancers. |

| Progesterone Receptor | PR | A key factor in the growth of hormone-dependent breast cancers. |

| Nuclear Factor-kappa B | NF-κB | Regulates genes involved in inflammation, immunity, cell survival, and proliferation. |

| Phosphoinositide 3-kinase | PI3K | Central to cell growth, proliferation, differentiation, motility, and survival. |

| Anaplastic Lymphoma Kinase | ALK | A driver of cell growth in several cancers, including certain lung cancers. |

Antimicrobial Properties

Natural products are a rich source of novel antimicrobial agents. Phytosterols and plant extracts containing them have been investigated for their ability to inhibit the growth of pathogenic microbes.

(Z)-Stigmasta-5,24(28)-dien-3beta-ol has been identified as a constituent in plant extracts exhibiting antimicrobial activity. A study on the hexane (B92381) fraction of Pulicaria crispa, which contains isofucosterol, demonstrated potent antibacterial activity against several bacterial strains. nih.gov The fraction was effective against both Gram-negative (Acinetobacter baumannii, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) bacteria. nih.gov The study determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for this fraction, indicating its ability to both inhibit growth and kill the bacteria. nih.gov Another study evaluated isofucosterol from Ulva rigida for its antimicrobial properties, but the specific outcomes were not available in the reviewed literature. researchgate.net

Table 3: In Vitro Antibacterial Activity of a Plant Fraction Containing (Z)-Stigmasta-5,24(28)-dien-3beta-ol

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| Acinetobacter baumannii (ATCC 19606) | Gram-negative | 31.25 | 62.5 | nih.gov |

| Pseudomonas aeruginosa (Clinical isolate) | Gram-negative | 62.5 | 125 | nih.gov |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 31.25 | 62.5 | nih.gov |

| Proteus mirabilis (Clinical isolate) | Gram-negative | 62.5 | 125 | nih.gov |

Data pertains to the hexane fraction of Pulicaria crispa, which contains isofucosterol among other compounds. nih.gov

Table of Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| (Z)-Stigmasta-5,24(28)-dien-3beta-ol | Isofucosterol, Δ⁵-Avenasterol |

| Fucosterol | (E)-Stigmasta-5,24(28)-dien-3beta-ol |

| β-Sitosterol | Stigmast-5-en-3β-ol |

| Stigmasterol | Stigmasta-5,22-dien-3β-ol |

| Cholesterol | |

| Resveratrol | |

| Ceramide | |

| Phosphatidylcholine |

Antifungal Activity Investigations (in vitro)

Research into the specific in vitro antifungal activity of (Z)-Stigmasta-5,24(28)-dien-3beta-ol is limited in the available scientific literature. While phytosterols as a class of compounds have been noted for their potential antimicrobial properties, detailed studies providing minimum inhibitory concentration (MIC) values for this particular stereoisomer against a comprehensive panel of fungal pathogens are not readily found. researchgate.net

General studies on phytosterols have indicated their potential for antifungal effects. researchgate.net For instance, extracts rich in phytosterols have demonstrated inhibitory properties against various fungi. However, these findings are often related to complex mixtures or other sterol analogues, making it difficult to attribute the activity specifically to (Z)-Stigmasta-5,24(28)-dien-3beta-ol. Further targeted research is required to elucidate the specific antifungal spectrum and potency of this compound.

Enzyme Inhibitory Activities

(Z)-Stigmasta-5,24(28)-dien-3beta-ol, also known as isofucosterol, has been investigated for its potential to inhibit various enzymes involved in metabolic and disease processes.

(Z)-Stigmasta-5,24(28)-dien-3beta-ol has been identified as an inhibitor of alpha-glucosidase. ncats.io This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. While direct IC50 values for this specific compound are not detailed in the reviewed literature, its inhibitory action suggests a potential role in glycemic control. ncats.io The isomer of (Z)-Stigmasta-5,24(28)-dien-3beta-ol, fucosterol, has also been noted for its antidiabetic effects, which may include enzyme inhibition. researchgate.net

The compound has demonstrated inhibitory activity against aldose reductase, with a reported IC50 value of 143.0 µM. ncats.io Aldose reductase is a key enzyme in the polyol pathway, which becomes significant during hyperglycemic conditions. Inhibition of this enzyme is a target for preventing diabetic complications. The isomer, fucosterol, has also been studied as a mixed-type inhibitor of both rat lens and human recombinant aldose reductase, with Ki values of 7.03 μM and 99.50 μM, respectively. ncats.io

Table 1: Enzyme Inhibitory Activity of (Z)-Stigmasta-5,24(28)-dien-3beta-ol and Related Compounds

| Compound | Enzyme | Activity Type | Potency (IC50 / Ki) |

| (Z)-Stigmasta-5,24(28)-dien-3beta-ol | Aldose Reductase | Inhibitor | 143.0 µM (IC50) |

| (Z)-Stigmasta-5,24(28)-dien-3beta-ol | Alpha-Glucosidase | Inhibitor | Data not available |

| (Z)-Stigmasta-5,24(28)-dien-3beta-ol | Protein-tyrosine phosphatase 1B | Inhibitor | 77.13 µM (Ki) |

| Fucosterol (E-isomer) | Aldose Reductase (rat lens) | Inhibitor | 7.03 µM (Ki) |

| Fucosterol (E-isomer) | Aldose Reductase (human recombinant) | Inhibitor | 99.50 µM (Ki) |

Hepatoprotective Investigations (In Vitro)

Specific in vitro studies on the hepatoprotective effects of (Z)-Stigmasta-5,24(28)-dien-3beta-ol using models such as HepG2 cells are not extensively documented in the available literature. However, the closely related isomer, fucosterol, has been reported to exhibit hepatoprotective activities. nih.gov These studies on fucosterol suggest that phytosterols may have a protective role against liver damage, but direct experimental evidence for the (Z)-isomer is needed to confirm this specific activity. nih.govnih.gov

Other Bioactivity Research (e.g., Anti-Osteoarthritic, Antihyperglycemic, Antimutagenic, Anti-Melanogenic)

The broader bioactivity profile of (Z)-Stigmasta-5,24(28)-dien-3beta-ol and its related compounds has been a subject of scientific interest, revealing several potential therapeutic applications.

Anti-Osteoarthritic: While direct studies on the anti-osteoarthritic properties of (Z)-Stigmasta-5,24(28)-dien-3beta-ol are not found in the reviewed literature, its isomer, fucosterol, has demonstrated anti-osteoarthritic activity in both in vitro and in vivo models. nih.gov This suggests a potential area for future investigation for the (Z)-isomer.

Antihyperglycemic: Phytosterols, as a class, are known to have beneficial effects on glucose metabolism and may improve insulin (B600854) resistance. nih.govmdpi.com (Z)-Stigmasta-5,24(28)-dien-3beta-ol has been identified as having antidiabetic properties. researchgate.net This is supported by its inhibitory action on enzymes like alpha-glucosidase.

Antimutagenic: There is a lack of specific studies in the searched scientific literature investigating the antimutagenic potential of (Z)-Stigmasta-5,24(28)-dien-3beta-ol, for instance, through the Ames test.

Anti-Melanogenic: Investigations into the anti-melanogenic activity of (Z)-Stigmasta-5,24(28)-dien-3beta-ol in cell lines such as B16 melanoma cells are not readily available in the reviewed literature.

Structure Activity Relationship Sar Studies of Z Stigmasta 5,24 28 Dien 3beta Ol

Influence of Side Chain Stereochemistry (e.g., C-24 Configuration)

The alkyl side chain attached at the C-17 position of the sterol nucleus is a critical determinant of a phytosterol's biological function and metabolic fate. The configuration at the C-24 position, in particular, distinguishes various phytosterols (B1254722) and influences their absorption and activity. In (Z)-Stigmasta-5,24(28)-dien-3beta-ol, this position is part of a Z-configured ethylidene group.

The complexity and stereochemistry of the C-24 substitution have been shown to diminish the intestinal absorption of phytosterols. icm.edu.pl More complex side chains are absorbed less efficiently, which can, in turn, enhance their cholesterol-lowering effect within the gut by increasing competition with cholesterol for micellar solubilization. nih.gov For instance, the presence of an ethyl group at C-24, as seen in sitosterol (B1666911) and stigmasterol (B192456), differentiates them from campesterol (B1663852) (a methyl group) and cholesterol (no substitution), impacting their interaction with metabolic enzymes and transport proteins. nih.govmdpi.com

While direct studies isolating the effect of the C-24 configuration for (Z)-Stigmasta-5,24(28)-dien-3beta-ol are limited, research on related compounds underscores its importance. The biosynthesis of C-24 ethyl sterols involves specific enzymes that create the ethylidene intermediate, highlighting this as a key evolutionary and functional divergence point from other sterols. nih.gov In insects like honeybees, isofucosterol is a crucial nutrient, comprising a significant portion of their total body sterols, which points to a specific biological role dictated by its side chain structure that cannot be fulfilled by other phytosterols alone. google.com This suggests that the precise stereochemistry at C-24 is vital for its recognition by specific receptors or enzymes in certain biological systems.

Impact of Double Bond Positions and Geometry (e.g., Z- vs. E-isomers)

The geometry of the double bond at the C-24(28) position is a defining feature of Stigmasta-5,24(28)-dien-3beta-ol. The (Z)-isomer is isofucosterol, while the (E)-isomer is fucosterol (B1670223). nist.gov This geometric isomerism, arising from the restricted rotation around the double bond, leads to different three-dimensional shapes, which can profoundly affect how these molecules interact with biological targets.

Fucosterol ((E)-isomer) has been the subject of extensive research and has demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and anti-osteoarthritic effects. nih.govnih.govnih.gov For example, fucosterol has shown significant cytotoxicity against various cancer cell lines.

Role of the Hydroxyl Group at C-3 in Biological Functions

The hydroxyl group at the 3-beta position of the A-ring is a conserved feature across cholesterol and nearly all major phytosterols, including (Z)-Stigmasta-5,24(28)-dien-3beta-ol. This -OH group is fundamental to the primary function of these molecules. It confers an amphipathic character to the otherwise hydrophobic sterol structure, allowing it to orient correctly within the phospholipid bilayers of cell membranes.

This orientation is crucial for modulating membrane fluidity and permeability, which are essential for proper cellular function. icm.edu.pl The C-3 hydroxyl group acts as the polar head, interacting with the aqueous environment and the polar heads of phospholipids (B1166683), while the steroid nucleus and side chain embed within the hydrophobic lipid core.

Furthermore, the C-3 hydroxyl group is the site of esterification, a process where a fatty acid is attached to form a steryl ester. nih.gov Esterification makes phytosterols more lipid-soluble, which affects their transport and storage within plant and animal tissues. In the context of cholesterol-lowering effects, the free hydroxyl group is necessary for the displacement of cholesterol from intestinal micelles, a key mechanism of action for reducing cholesterol absorption. nih.gov Therefore, the presence and specific beta-orientation of this hydroxyl group are indispensable for the structural and metabolic functions of (Z)-Stigmasta-5,24(28)-dien-3beta-ol and related phytosterols.

Comparative Analysis with Structurally Related Phytosterols (e.g., Stigmasterol, Fucosterol, Campesterol, Sitosterol)

Comparing (Z)-Stigmasta-5,24(28)-dien-3beta-ol with its structural relatives highlights how subtle molecular differences translate into varied biological activities. The primary differences among these phytosterols lie in the side chain: the presence of a C-22 double bond in stigmasterol, the saturation of the side chain in sitosterol and campesterol, and the geometry of the C-24(28) double bond between isofucosterol and fucosterol.

Fucosterol ((E)-isomer): As the geometric isomer of isofucosterol, it exhibits potent cytotoxic, anti-inflammatory, and anti-osteoarthritic activities. nih.govresearchgate.net Its well-documented effects provide a benchmark for understanding the potential of the C-24 ethylidene group.

Stigmasterol: Distinguished by an additional double bond at C-22, stigmasterol shows different effects on membrane properties compared to saturated sterols. mdpi.comnih.gov This C-22 double bond makes the side chain more rigid and planar, which can influence its interaction with membrane lipids and proteins. It has shown anti-inflammatory, neuroprotective, and anticancer properties. researchgate.net

Sitosterol and Campesterol: These are among the most abundant phytosterols and have fully saturated side chains (differing by a methyl vs. ethyl group at C-24). Their primary and most studied effect is the reduction of blood cholesterol levels. nih.gov The lack of a side-chain double bond makes them less rigid than stigmasterol, leading to different impacts on membrane ordering. nih.gov

The presence of the C-24(28) double bond in both isofucosterol and fucosterol sets them apart from sitosterol, campesterol, and stigmasterol. This feature may confer unique activities, such as the specific nutritional roles observed for isofucosterol in insects. google.com The table below presents a comparative view of the cytotoxic activities of these related sterols from various studies.

Interactive Data Table: Comparative Cytotoxicity of Phytosterols

| Compound | Cell Line | Activity | IC₅₀ Value (µg/mL) | Reference |

| Fucosterol | T47D (Breast Carcinoma) | Cytotoxic | 27.94 | nih.gov |

| HT-29 (Colon Carcinoma) | Cytotoxic | 70.41 | nih.gov | |

| HL-60 (Leukemia) | Cytotoxic | 7.8 | nih.gov | |

| Stigmasterol | MCF-7 (Breast Cancer) | Inactive | >340 | researchgate.net |

| Sitosterol | Not specified | Cholesterol-lowering | N/A | nih.gov |

| Campesterol | Not specified | Cholesterol-lowering | N/A | nih.gov |

Note: Direct cytotoxic data for (Z)-Stigmasta-5,24(28)-dien-3beta-ol, sitosterol, and campesterol under comparable assays were not available in the reviewed literature. IC₅₀ values are highly dependent on the specific cell line and assay conditions.

This comparative analysis reveals that even minor changes in the sterol side chain, such as the introduction or geometry of a double bond, can lead to significant differences in biological activity profiles.

Analytical and Spectroscopic Characterization in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of phytosterols (B1254722) like isofucosterol. researchgate.net In GC-MS analysis, the compound is first typically derivatized, often through silylation to increase its volatility, before being introduced into the gas chromatograph. nih.gov The retention time in the GC column provides the initial identification parameter. For isofucosterol, the Kovats retention index, a more standardized measure, has been reported as 3315 and 3318.4 on a standard non-polar column and 3343.4 on a semi-standard non-polar column. nih.gov

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum displays the molecular ion peak and a characteristic fragmentation pattern that serves as a chemical fingerprint. The mass spectrum of Stigmasta-5,24(28)-dien-3-ol, (3β,24Z)- shows a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 412, corresponding to its molecular weight. nist.gov The fragmentation pattern is key to distinguishing it from other sterols. For instance, Δ5,24(28)-sterols like isofucosterol exhibit characteristic fragment ions at m/z 328, 313, 296, 285, 281, 255, 243, 229, and 213. nih.gov A predicted GC-MS spectrum for the trimethylsilyl (B98337) (TMS) derivative of isofucosterol is also available, which can aid in its identification when this derivatization method is used. hmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like Stigmasta-5,24(28)-dien-3beta-ol, (Z)-. sdsu.edu It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton Nuclear Magnetic Resonance (1H-NMR) Data Analysis

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) Data Interpretation

The 13C-NMR spectrum provides a detailed map of the carbon skeleton of the molecule. A significant study by McInnes et al. (1980) provides the 13C chemical shifts for isofucosterol in deuterated chloroform (B151607) (CDCl3). researchgate.net These assignments are crucial for confirming the identity and stereochemistry of the compound. The stereochemistry at the C24(28) double bond significantly influences the chemical shifts of the side-chain carbons. In isofucosterol (the Z-isomer), the C-29 methyl group is cis to the isopropyl group, causing the resonances for C-25, C-26, C-27, and C-29 to be shifted to a higher field (more shielded) and C-22 and C-23 to a lower field (deshielded) compared to its E-isomer, fucosterol (B1670223). researchgate.net The chemical shifts for the sterol nucleus are largely consistent with other Δ5-sterols.

Table 1: 13C-NMR Chemical Shifts for Isofucosterol (Stigmasta-5,24(28)-dien-3beta-ol, (Z)-) in CDCl3 Data sourced from McInnes et al., 1980. researchgate.net

| Carbon | Chemical Shift (ppm) |

| 1 | 37.3 |

| 2 | 31.7 |

| 3 | 71.8 |

| 4 | 42.3 |

| 5 | 140.8 |

| 6 | 121.7 |

| 7 | 31.9 |

| 8 | 31.9 |

| 9 | 50.2 |

| 10 | 36.5 |

| 11 | 21.1 |

| 12 | 39.8 |

| 13 | 42.3 |

| 14 | 56.8 |

| 15 | 24.4 |

| 16 | 28.3 |

| 17 | 56.1 |

| 18 | 11.9 |

| 19 | 19.4 |

| 20 | 36.2 |

| 21 | 18.8 |

| 22 | 34.8 |

| 23 | 29.9 |

| 24 | 148.4 |

| 25 | 33.8 |

| 26 | 21.9 |

| 27 | 22.0 |

| 28 | 115.7 |

| 29 | 13.3 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex structures like isofucosterol. sdsu.eduyoutube.comemerypharma.com

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the sterol nucleus and the side chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) would establish one-bond correlations between protons and their directly attached carbons (¹H-¹³C). sdsu.eduemerypharma.com This is fundamental for assigning the carbon signals based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons (¹H-¹³C). youtube.comemerypharma.com This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different spin systems, for example, linking the side chain to the sterol nucleus.

While specific 2D NMR data for Stigmasta-5,24(28)-dien-3beta-ol, (Z)- is not readily found in public databases, these techniques are standard in the structural elucidation of novel natural products and would be applied in any rigorous study of this compound. researchgate.net

Advanced Mass Spectrometry Techniques

Beyond standard GC-EI-MS, advanced mass spectrometry techniques can provide more detailed structural information. Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), can be used to further investigate the fragmentation of isofucosterol. researchgate.net Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are softer ionization methods that can yield more abundant molecular ions or protonated molecules, which is beneficial for subsequent fragmentation analysis. researchgate.netresearchgate.net The fragmentation patterns in MS/MS experiments can help to confirm the structure of the side chain and differentiate between isomers. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For Stigmasta-5,24(28)-dien-3beta-ol, (Z)-, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. researchgate.net Absorptions due to C-H stretching of the alkane and alkene moieties would appear around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. A characteristic C=C stretching absorption for the double bonds would be observed in the 1640-1680 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify the presence of chromophores, which are the parts of a molecule that absorb light. For sterols like isofucosterol, which have isolated double bonds, the UV absorption maximum is typically below 200 nm and therefore not in the standard UV-Vis range. researchgate.net The presence of conjugated double bond systems in other related sterols can shift the absorption to longer wavelengths, making UV-Vis spectroscopy a useful tool for distinguishing between conjugated and non-conjugated systems. researchgate.net

Ecological and Biotechnological Research Perspectives

Role in Plant Physiology and Defense Mechanisms

Phytosterols (B1254722), including Stigmasta-5,24(28)-dien-3beta-ol, (Z)-, are fundamental components of plant cell membranes, where they play a critical role in regulating membrane fluidity and permeability. wikipedia.orgnih.govkhanacademy.orgwikipedia.orgyoutube.com This function is vital for maintaining cellular integrity and function under varying environmental conditions. The rigid, planar structure of the sterol nucleus intercalates between the phospholipid fatty acyl chains, modulating the physical properties of the membrane. nih.gov

Table 1: Key Functions of Phytosterols in Plant Physiology

| Function | Description | Key Molecular Interactions |

| Membrane Fluidity Regulation | Modulates the packing of phospholipids (B1166683), preventing the membrane from becoming too rigid at low temperatures or too fluid at high temperatures. khanacademy.orgwikipedia.orgyoutube.com | Intercalates between phospholipid molecules, restricting the movement of fatty acid chains. |

| Membrane Permeability Control | Reduces the passive permeability of membranes to small molecules and ions. google.com | Fills gaps between phospholipid molecules, creating a more tightly packed bilayer. |

| Precursor for Bioactive Molecules | Serves as a biosynthetic precursor for essential molecules like brassinosteroids, a class of plant hormones that regulate growth and development. mdpi.com | Undergoes enzymatic modifications to form various steroid hormones and defense compounds. |

Beyond its structural role, Stigmasta-5,24(28)-dien-3beta-ol, (Z)- and other phytosterols are deeply involved in plant defense mechanisms against both biotic and abiotic stresses. Research has shown that phytosterols are crucial for a plant's innate immunity against pathogens. nih.govmdpi.comnio.res.in They contribute to restricting the efflux of nutrients from the plant cell into the apoplast, the space between plant cells, thereby limiting the growth of invading pathogens. nih.gov

Furthermore, the composition and concentration of specific phytosterols can change in response to environmental stressors such as drought, salinity, and extreme temperatures, suggesting a dynamic role in adaptation. nih.govnih.govbohrium.com For instance, studies have shown that the relative proportions of different sterols can shift to maintain membrane stability under stress. bohrium.com Isofucosterol, as a precursor to other important sterols like sitosterol (B1666911), is found in higher concentrations in rapidly dividing and differentiating cells, such as in young seeds and flower buds, indicating its importance in plant development. nih.gov The conversion of isofucosterol to other sterols is a tightly regulated process, highlighting its central position in the phytosterol metabolic network.

Biotechnological Production through Microbial Fermentation

The growing interest in phytosterols for various research and potential commercial applications has spurred the development of biotechnological production methods. Microbial fermentation, particularly using engineered yeast strains, has emerged as a promising and sustainable alternative to extraction from plant sources. dntb.gov.uanih.govnih.govresearchgate.netresearchgate.net

Table 2: Engineered Yeast Strains for Phytosterol Production

| Yeast Species | Engineered Modifications | Produced Phytosterols | Reference |

| Saccharomyces cerevisiae | Overexpression of key enzymes in the mevalonate (B85504) pathway and introduction of plant-derived sterol biosynthesis genes. | Campesterol (B1663852), β-sitosterol, 22-hydroxycampesterol, 22-hydroxycampest-4-en-3-one | nih.gov |

| Komagataella phaffii (Pichia pastoris) | Genetic modification to enhance sterol production efficiency. | Campesterol, Brassicasterol, β-sitosterol, Stigmasterol (B192456) | nih.gov |

While the direct microbial production of Stigmasta-5,24(28)-dien-3beta-ol, (Z)- has not been extensively reported, the successful engineering of yeast for the synthesis of structurally related phytosterols demonstrates the feasibility of this approach. The biosynthetic pathway to isofucosterol is well-understood, involving the methylation of cycloartenol (B190886) followed by a series of enzymatic conversions. mdpi.comnih.gov By introducing the necessary plant-derived enzymes into a robust microbial host like Saccharomyces cerevisiae, it is theoretically possible to establish a de novo biosynthesis pathway for isofucosterol.

Metabolic engineering strategies would likely involve:

Upregulation of the mevalonate pathway: To increase the supply of the precursor molecule, farnesyl pyrophosphate.

Introduction of key plant enzymes: Such as cycloartenol synthase, sterol methyltransferase (SMT1 and SMT2), and specific isomerases and reductases.

Downregulation of competing pathways: To channel metabolic flux towards the desired phytosterol product.

This approach offers several advantages over traditional plant extraction, including faster production cycles, independence from geographical and climatic conditions, and the potential for higher yields and purity.

Sustainable Sourcing and Cultivation Practices for Research Material

For research purposes, obtaining a consistent and sustainable supply of Stigmasta-5,24(28)-dien-3beta-ol, (Z)- is crucial. While it can be found in various plants, its concentration is often low and can vary significantly depending on the plant species, growth conditions, and developmental stage. psu.edupherobase.com

Marine algae, particularly brown algae (Phaeophyceae), have been identified as a rich source of fucosterol (B1670223), the (E)-isomer of the target compound. nio.res.inscilit.comrsc.orgrsc.orgresearchgate.net Some studies have also reported the presence of isofucosterol in marine algae, making them a potential source for sustainable extraction. google.commarineagronomy.org